molecular formula C14H9ClN4O B14711927 9-Azido-6-chloro-2-methoxyacridine CAS No. 21330-59-6

9-Azido-6-chloro-2-methoxyacridine

Cat. No.: B14711927
CAS No.: 21330-59-6
M. Wt: 284.70 g/mol
InChI Key: QWBZKKSLNWXPQB-UHFFFAOYSA-N
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Description

9-Azido-6-chloro-2-methoxyacridine is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, molecular biology, and industrial processes. This compound is particularly notable for its unique structural features, which include an azido group, a chloro substituent, and a methoxy group attached to the acridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-azido-6-chloro-2-methoxyacridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The starting material, 6-chloro-2-methoxyacridine, undergoes nitration to introduce a nitro group at the 9-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Azidation: The amino group is converted to an azido group using sodium nitrite and sodium azide under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Azido-6-chloro-2-methoxyacridine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Reduction: Hydrogen gas, palladium catalyst, solvents (ethanol, methanol).

    Cycloaddition: Alkynes, copper(I) catalysts, solvents (toluene, acetonitrile).

Major Products

    Substitution: Various substituted acridines depending on the nucleophile used.

    Reduction: 9-Amino-6-chloro-2-methoxyacridine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

9-Azido-6-chloro-2-methoxyacridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Azido-6-chloro-2-methoxyacridine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal labeling. This makes it particularly valuable in biological and medicinal research for tracking and imaging applications .

Properties

CAS No.

21330-59-6

Molecular Formula

C14H9ClN4O

Molecular Weight

284.70 g/mol

IUPAC Name

9-azido-6-chloro-2-methoxyacridine

InChI

InChI=1S/C14H9ClN4O/c1-20-9-3-5-12-11(7-9)14(18-19-16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3

InChI Key

QWBZKKSLNWXPQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N=[N+]=[N-]

Origin of Product

United States

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